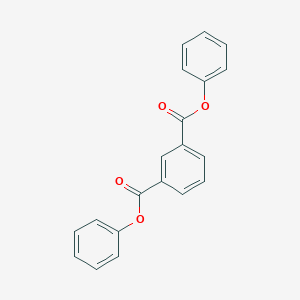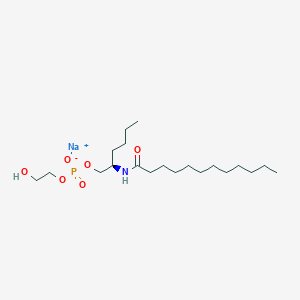
2-Dodecanoylamino-1-hexanolphosphoglycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecanoylamino-1-hexanolphosphoglycol, also known as DHPG, is a phospholipid derivative that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Wirkmechanismus
2-Dodecanoylamino-1-hexanolphosphoglycol acts as an agonist of metabotropic glutamate receptors by binding to the extracellular domain of the receptor and inducing a conformational change that activates the intracellular signaling pathway. This leads to the activation of various downstream effectors such as phospholipase C, protein kinase C, and mitogen-activated protein kinase, which are involved in the regulation of synaptic plasticity, gene expression, and cell survival.
Biochemische Und Physiologische Effekte
2-Dodecanoylamino-1-hexanolphosphoglycol has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission in various brain regions, which are thought to underlie learning and memory processes. 2-Dodecanoylamino-1-hexanolphosphoglycol has also been shown to protect neurons from excitotoxicity and oxidative stress, which are involved in various neurological disorders. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in the regulation of neuronal excitability, synaptic transmission, and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
2-Dodecanoylamino-1-hexanolphosphoglycol is a potent and selective agonist of metabotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, 2-Dodecanoylamino-1-hexanolphosphoglycol has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal models. 2-Dodecanoylamino-1-hexanolphosphoglycol also has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Zukünftige Richtungen
2-Dodecanoylamino-1-hexanolphosphoglycol has shown promising results in various preclinical studies as a potential therapeutic agent for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Future research should focus on the development of more stable and bioavailable analogs of 2-Dodecanoylamino-1-hexanolphosphoglycol that can be used in animal models and clinical trials. The role of metabotropic glutamate receptors in various neurological disorders should also be further investigated using 2-Dodecanoylamino-1-hexanolphosphoglycol and other selective agonists and antagonists of these receptors.
Synthesemethoden
2-Dodecanoylamino-1-hexanolphosphoglycol can be synthesized by the reaction of dodecanoyl chloride with 1-hexanol in the presence of triethylamine, followed by the reaction with phosphorus oxychloride and sodium hydroxide. The resulting product can be purified by column chromatography to obtain pure 2-Dodecanoylamino-1-hexanolphosphoglycol.
Wissenschaftliche Forschungsanwendungen
2-Dodecanoylamino-1-hexanolphosphoglycol has been widely used in scientific research as a tool to study the function of metabotropic glutamate receptors. It has been shown to activate group I and group II metabotropic glutamate receptors, but not group III receptors. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning and memory, neuroprotection, and various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
132362-78-8 |
|---|---|
Produktname |
2-Dodecanoylamino-1-hexanolphosphoglycol |
Molekularformel |
C20H41NNaO6P |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
sodium;[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C20H42NO6P.Na/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22;/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25);/q;+1/p-1/t19-;/m1./s1 |
InChI-Schlüssel |
MZFVWCHQZUSUQM-FSRHSHDFSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)([O-])OCCO.[Na+] |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
Andere CAS-Nummern |
132362-78-8 |
Synonyme |
2-dodecanoylamino-1-hexanolphosphoglycol DAHPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



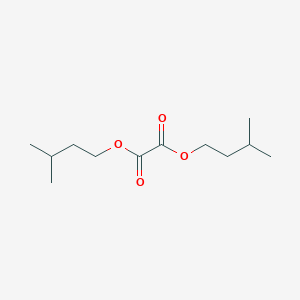
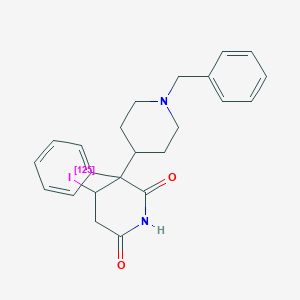
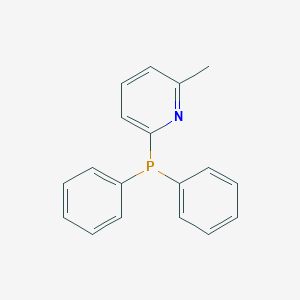
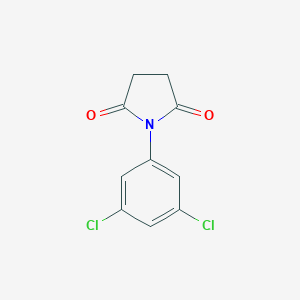
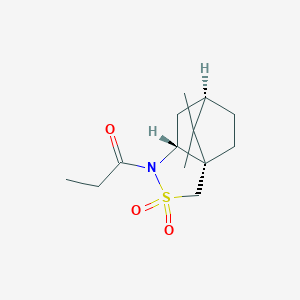
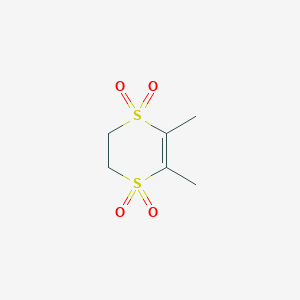
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
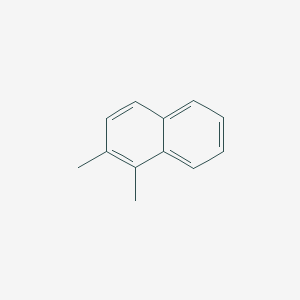
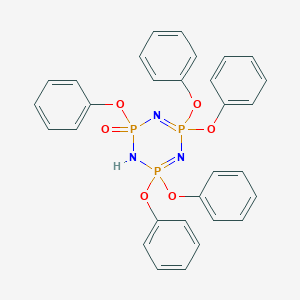
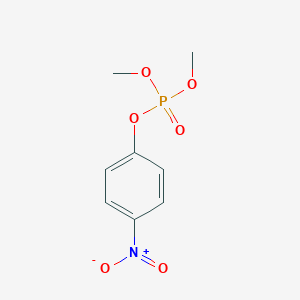
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
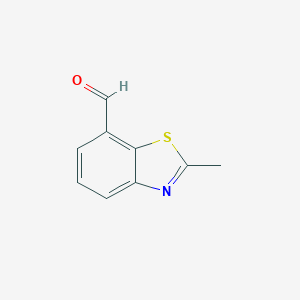
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
